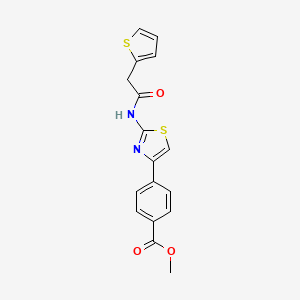

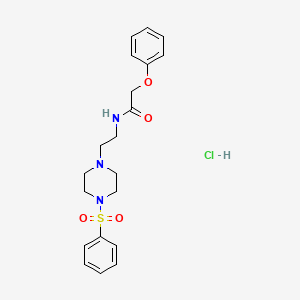

![molecular formula C15H11ClN2OS2 B2579036 3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922572-64-3](/img/structure/B2579036.png)

3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a chemical compound that contains a benzothiazole moiety . Benzothiazole derivatives have been studied for their potential biological activities, including as quorum sensing inhibitors .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, benzothiazole derivatives can be synthesized through various pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Benzothiazole derivatives have been evaluated for their growth inhibitory activities . In the LasB system, some benzothiazole derivatives showed promising quorum-sensing inhibitors .科学的研究の応用

Supramolecular Gelators

A study by Yadav and Ballabh (2020) investigated N-(thiazol-2-yl)benzamide derivatives for their gelation behavior. The research aimed to understand the impact of methyl functionality and non-covalent interactions on gelation. Interestingly, certain amides demonstrated gelation behavior towards ethanol/water and methanol/water mixtures, showcasing good stability and low minimum gelator concentration (MGC). The structural analysis revealed helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction, underlining the potential of these compounds in developing novel supramolecular materials (Yadav & Ballabh, 2020).

Anticancer Applications

Tiwari et al. (2017) conducted a study on the anticancer evaluation of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives. These compounds were assessed for their in vitro anticancer activity against a panel of human cancer cell lines, demonstrating promising anticancer activity. The study highlights the potential of these compounds as anticancer agents, with several derivatives showing GI50 values comparable to standard drugs. Molecular docking studies were also performed to elucidate the probable mechanism of action (Tiwari et al., 2017).

Material Science and Coordination Chemistry

Adhami et al. (2012) explored the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea and its coordination with Ni and Pd complexes. This study not only expanded the understanding of the chemical properties and reactivity of thiadiazolobenzamides but also highlighted their potential in creating novel complexes with metals. Such complexes could have applications in catalysis, material science, and as models for studying metal-ligand interactions (Adhami et al., 2012).

Sensor Development

Ebadi Vazifekhoran et al. (2023) reported on the synthesis of N-(thiazol-2-ylcarbamothioyl) benzamide, used as an ionophore in the design of chromium(III) sensors. These sensors demonstrated enhanced detection limits and fast response times, with potential applications in environmental monitoring and the pharmaceutical industry. The study underscores the role of N-(thiazol-2-ylcarbamothioyl) benzamide in developing sensitive analytical tools for metal ion detection (Ebadi Vazifekhoran et al., 2023).

将来の方向性

作用機序

Target of Action

The primary targets of 3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide are cyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain .

Mode of Action

this compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, this compound disrupts this pathway, leading to a decrease in the levels of prostaglandins . This can have downstream effects on various physiological processes, including inflammation and pain response .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain . By inhibiting the COX enzymes and disrupting the production of prostaglandins, the compound can effectively reduce these symptoms .

特性

IUPAC Name |

3-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS2/c1-20-11-5-6-12-13(8-11)21-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSMBCFEFKTAAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

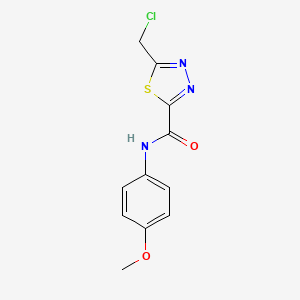

![2-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B2578955.png)

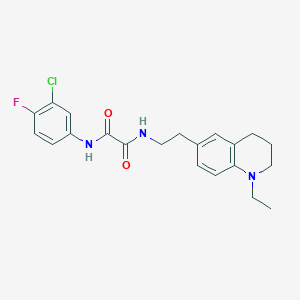

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide](/img/structure/B2578959.png)

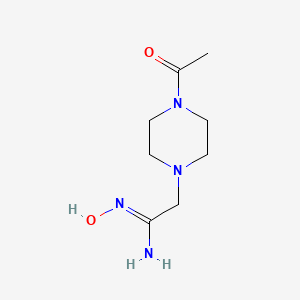

![2-(2-chloro-6-fluorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2578964.png)

![3-(4-Fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline](/img/structure/B2578967.png)

![6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2578969.png)

![[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidin-3-yl)]-N-benzylcarboxamide](/img/structure/B2578971.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine](/img/structure/B2578972.png)